molecular formula C20H23ClN2O5 B3043767 (2s)-1,2-Piperazinedicarboxylic acid,1-(9h-fluoren-9-ylmethyl) ester hydrochloride hydrate CAS No. 915707-72-1

(2s)-1,2-Piperazinedicarboxylic acid,1-(9h-fluoren-9-ylmethyl) ester hydrochloride hydrate

Cat. No.: B3043767
CAS No.: 915707-72-1
M. Wt: 406.9 g/mol
InChI Key: YVDYQIQNVQJRBE-NTEVMMBTSA-N
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Description

(2s)-1,2-Piperazinedicarboxylic acid,1-(9h-fluoren-9-ylmethyl) ester hydrochloride hydrate is a complex organic compound that features a piperazine ring substituted with a fluorenylmethyl ester group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s)-1,2-Piperazinedicarboxylic acid,1-(9h-fluoren-9-ylmethyl) ester hydrochloride hydrate typically involves the protection of the piperazine ring followed by esterification with fluorenylmethyl chloride. The reaction conditions often include the use of a base such as triethylamine to facilitate the esterification process. The final product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and yield. These systems allow for better control over reaction conditions and can lead to more sustainable and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

(2s)-1,2-Piperazinedicarboxylic acid,1-(9h-fluoren-9-ylmethyl) ester hydrochloride hydrate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove protective groups or reduce specific functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a simpler amine compound .

Scientific Research Applications

(2s)-1,2-Piperazinedicarboxylic acid,1-(9h-fluoren-9-ylmethyl) ester hydrochloride hydrate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2s)-1,2-Piperazinedicarboxylic acid,1-(9h-fluoren-9-ylmethyl) ester hydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethyl ester group can enhance the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways .

Properties

IUPAC Name

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4.ClH.H2O/c23-19(24)18-11-21-9-10-22(18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17;;/h1-8,17-18,21H,9-12H2,(H,23,24);1H;1H2/t18-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDYQIQNVQJRBE-NTEVMMBTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H](CN1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2s)-1,2-Piperazinedicarboxylic acid,1-(9h-fluoren-9-ylmethyl) ester hydrochloride hydrate
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(2s)-1,2-Piperazinedicarboxylic acid,1-(9h-fluoren-9-ylmethyl) ester hydrochloride hydrate
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(2s)-1,2-Piperazinedicarboxylic acid,1-(9h-fluoren-9-ylmethyl) ester hydrochloride hydrate
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(2s)-1,2-Piperazinedicarboxylic acid,1-(9h-fluoren-9-ylmethyl) ester hydrochloride hydrate

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